molecular formula C11H21NO5 B6190428 4-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)butanoic acid CAS No. 2731015-03-3

4-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)butanoic acid

Cat. No.: B6190428
CAS No.: 2731015-03-3
M. Wt: 247.3
InChI Key:
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Description

4-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)butanoic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under neutral and basic conditions but can be removed under acidic conditions, making it a versatile tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)butanoic acid typically involves the protection of an amine with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the Boc-protected amine can be isolated by standard purification techniques.

Industrial Production Methods

In an industrial setting, the production of Boc-protected compounds like this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can improve the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while coupling reactions yield peptides or other amide-containing compounds.

Mechanism of Action

The primary mechanism of action for 4-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)butanoic acid involves the protection and deprotection of amines. The Boc group stabilizes the amine under various conditions, preventing unwanted reactions. When deprotection is desired, the Boc group is removed under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)butanoic acid is unique due to its specific structure, which combines the Boc protecting group with an ethoxybutanoic acid backbone. This structure provides unique reactivity and stability characteristics, making it particularly useful in specific synthetic applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)butanoic acid involves the protection of the amine group, followed by the reaction with butanoic acid. The protected amine group is then deprotected to yield the final product.", "Starting Materials": [ "tert-butyl carbamate", "4-bromo-1-butanol", "sodium hydride", "butanoic acid", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "tert-butyl carbamate is reacted with 4-bromo-1-butanol in the presence of sodium hydride to yield 2-[(tert-butoxy)carbonyl]aminoethanol", "2-[(tert-butoxy)carbonyl]aminoethanol is then reacted with butanoic acid in the presence of diethyl ether and hydrochloric acid to yield 4-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)butanoic acid", "the protected amine group is then deprotected using sodium hydroxide and sodium bicarbonate to yield the final product", "the product is purified using magnesium sulfate and ethyl acetate" ] }

CAS No.

2731015-03-3

Molecular Formula

C11H21NO5

Molecular Weight

247.3

Purity

95

Origin of Product

United States

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